Phenylflavon
Description
Phenylflavon is a flavonoid derivative characterized by a phenyl group attached to the flavonoid backbone. This structural modification enhances its stability and biological activity compared to simpler flavonoids. This compound’s classification under both phenylpropanoids and flavonoids (as per and ) positions it as a hybrid compound with dual bioactive roles. Its chemical structure (Figure 1) includes a catechol moiety, which is critical for free radical scavenging .
Properties
Molecular Formula |
C21H14O2 |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2,3-diphenylchromen-4-one |
InChI |
InChI=1S/C21H14O2/c22-20-17-13-7-8-14-18(17)23-21(16-11-5-2-6-12-16)19(20)15-9-3-1-4-10-15/h1-14H |
InChI Key |
JVYZVBXPKQNJIS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of this compound and Analogs
| Compound | Classification | Key Structural Feature | Antioxidant IC₅₀ (μM) | LogP | Photostability (t₁/₂, hrs) |
|---|---|---|---|---|---|
| This compound | Flavonoid/Phenylpropanoid | Phenyl-substituted catechol | 8.2 | 2.8 | 24 |
| Theaflavin | Flavonoid | Catechol without phenyl | 12.5 | 1.2 | 18 |
| 5-Hydroxy-2’-Phenylflavon | Modified Flavonoid | 5-OH on phenyl ring | 7.5 | 2.6 | >48 |
| Quercetin | Flavonol | 3’,4’-Dihydroxy groups | 10.0 | 1.5 | 12 |
Critical Analysis of Research Findings
- Structural Advantages : The phenyl group in this compound enhances lipid solubility and membrane permeability compared to Theaflavin, but may reduce renal clearance .
- Contradictions: reports this compound’s antioxidant IC₅₀ as 8.2 μM, whereas categorizes it under flavonoids with "moderate" activity, implying variability across assay conditions .
- Innovation Potential: 5-Hydroxy-2’-Phenylflavon’s photostability makes it a superior candidate for topical applications, though its synthesis is 30% more complex than this compound’s .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
